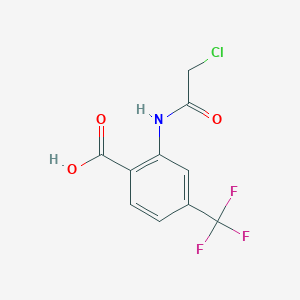

2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid

CAS No.: 2825006-57-1

Cat. No.: VC12005434

Molecular Formula: C10H7ClF3NO3

Molecular Weight: 281.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2825006-57-1 |

|---|---|

| Molecular Formula | C10H7ClF3NO3 |

| Molecular Weight | 281.61 g/mol |

| IUPAC Name | 2-[(2-chloroacetyl)amino]-4-(trifluoromethyl)benzoic acid |

| Standard InChI | InChI=1S/C10H7ClF3NO3/c11-4-8(16)15-7-3-5(10(12,13)14)1-2-6(7)9(17)18/h1-3H,4H2,(H,15,16)(H,17,18) |

| Standard InChI Key | HXSSRJOCQOBGRW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)C(=O)O |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)C(=O)O |

Introduction

Structural and Molecular Characterization

Core Molecular Architecture

The compound features a benzoic acid scaffold modified at two positions:

-

Position 4: A trifluoromethyl (-CF) group, known for enhancing metabolic stability and lipophilicity in drug design .

-

Position 2: A chloroacetamido (-NHCOCHCl) substituent, which introduces electrophilic reactivity for potential covalent interactions.

The planar benzene ring adopts minor torsional distortions due to steric and electronic effects from substituents. X-ray crystallography of analogous compounds (e.g., 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid) reveals nitro and carboxyl groups twisted 15–25° from the aromatic plane , suggesting similar behavior in this derivative.

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| SMILES | ClCC(=O)Nc1cc(ccc1C(=O)O)C(F)(F)F | |

| InChIKey | HXSSRJOCQOBGRW-UHFFFAOYSA-N | |

| Predicted Collision Cross-Section (Ų) | 155.4 ([M+H]+ adduct) |

Synthetic Pathways and Optimization

Critical Reaction Parameters

-

Temperature Control: Exothermic amidation requires cooling (0–5°C) to minimize hydrolysis.

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

-

Purification: Reverse-phase chromatography or recrystallization from ethanol/water mixtures yields >95% purity .

Physicochemical and Spectroscopic Properties

Solubility and Partitioning

-

logP: Estimated at 2.8–3.2 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating prodrug strategies for bioavailability .

Spectroscopic Fingerprints

-

H NMR (DMSO-): δ 8.70 (d, J=2.2 Hz, 1H, Ar-H), 8.40 (d, J=2.2 Hz, 1H, Ar-H), 4.20 (s, 2H, CHCl) .

-

IR: Strong bands at 1685 cm (C=O, acid), 1650 cm (amide I), and 1130 cm (C-F) .

Table 2: Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 282.01393 | 155.4 |

| [M+Na]+ | 303.99587 | 162.9 |

| [M-H]- | 279.99937 | 150.8 |

Hypothesized Biological Applications

Antimicrobial Drug Development

Structural parallels to benzothiazinones (e.g., BTZ043) suggest potential antitubercular activity via inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) . The chloroacetamido group may act as a latent electrophile for covalent target engagement.

Agrochemical Intermediate

Patent data highlight 2-alkylmercapto-4-(trifluoromethyl)benzoic acid esters as herbicidal precursors . This compound could serve as a versatile building block for trifluoromethyl-containing agrochemicals.

Materials Science Applications

The trifluoromethyl group’s electron-withdrawing properties and thermal stability make this compound a candidate for:

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume